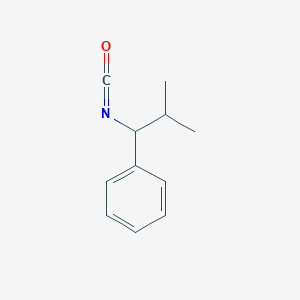
(1-Isocyanato-2-methylpropyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Isocyanato-2-methylpropyl)benzene: is an organic compound with the molecular formula C11H13NO It is characterized by the presence of an isocyanate group (-N=C=O) attached to a benzene ring through a 2-methylpropyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Isocyanato-2-methylpropyl)benzene typically involves the reaction of an appropriate amine with phosgene or its derivatives. One common method is the reaction of 2-methylpropylamine with phosgene, which results in the formation of the isocyanate group. The reaction is usually carried out under controlled conditions to ensure the safety and purity of the product.
Industrial Production Methods: In industrial settings, this compound can be produced using large-scale reactors where the reaction conditions, such as temperature and pressure, are carefully monitored. The use of catalysts and solvents may also be employed to enhance the reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: (1-Isocyanato-2-methylpropyl)benzene undergoes various chemical reactions, including:
Oxidation: The isocyanate group can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming carbamates or ureas.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like alcohols or amines are often used in substitution reactions.
Major Products:
Oxidation: Urea derivatives.
Reduction: Amines.
Substitution: Carbamates and ureas.
Aplicaciones Científicas De Investigación
Chemistry: (1-Isocyanato-2-methylpropyl)benzene is used as a building block in organic synthesis. It is employed in the preparation of various polymers, resins, and coatings due to its reactivity with nucleophiles.
Biology: In biological research, this compound can be used to modify proteins and peptides through the formation of stable urea linkages. This modification can help in studying protein structure and function.
Industry: In the industrial sector, this compound is used in the production of polyurethane foams, adhesives, and sealants. Its reactivity with polyols makes it a valuable component in these materials.
Mecanismo De Acción
The mechanism of action of (1-Isocyanato-2-methylpropyl)benzene involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, such as amines and alcohols, to form stable urea or carbamate linkages. These reactions are often facilitated by the electron-withdrawing nature of the isocyanate group, which makes it highly reactive towards nucleophiles.
Comparación Con Compuestos Similares
Phenyl isocyanate: Similar structure but lacks the 2-methylpropyl chain.
Toluene diisocyanate: Contains two isocyanate groups and is widely used in the production of polyurethanes.
Methyl isocyanate: A simpler isocyanate compound with significant industrial relevance.
Uniqueness: (1-Isocyanato-2-methylpropyl)benzene is unique due to the presence of the 2-methylpropyl chain, which can influence its reactivity and physical properties. This structural feature can affect the compound’s solubility, boiling point, and reactivity compared to other isocyanates.
Propiedades
Número CAS |
122129-85-5 |
|---|---|
Fórmula molecular |
C11H13NO |
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
(1-isocyanato-2-methylpropyl)benzene |
InChI |
InChI=1S/C11H13NO/c1-9(2)11(12-8-13)10-6-4-3-5-7-10/h3-7,9,11H,1-2H3 |
Clave InChI |
FIRNMIDZIRGJSF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C1=CC=CC=C1)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















